![molecular formula C18H14ClN3O2S B2448091 2-(6-(4-氯苯基)咪唑并[2,1-b]噻唑-3-基)-N-(呋喃-2-基甲基)乙酰胺 CAS No. 897457-82-8](/img/structure/B2448091.png)

2-(6-(4-氯苯基)咪唑并[2,1-b]噻唑-3-基)-N-(呋喃-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

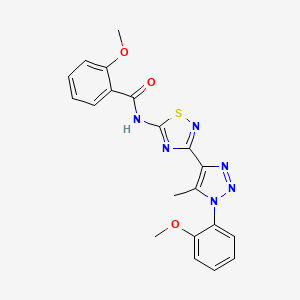

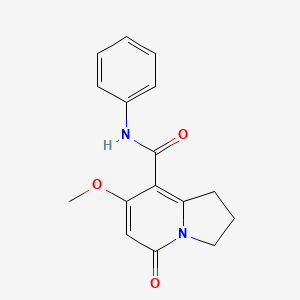

This compound is a derivative of imidazo[2,1-b]thiazole . It has been synthesized and evaluated for its anticancer properties . The compound has shown broad-spectrum antiproliferative activity against various tested cell lines .

Synthesis Analysis

The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the formation of arylidenehydrazide compounds .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[2,1-b]thiazole ring attached to a 4-chlorophenyl group and an acetamide group with a furan-2-ylmethyl substituent . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Chemical Reactions Analysis

The compound has been subjected to in vitro disease-oriented antitumor screening . The results indicated that the compound displayed broad-spectrum antiproliferative activity against all of the tested cell lines .Physical And Chemical Properties Analysis

The compound has a melting point of 260-261 °C . Its UV λ max (nm) values are 233 (ɛ 32431), 258 (ɛ 35406), and 321 (ɛ 25013). The IR ν max (cm −1) values are 3206, 3146 (N-H stretching), 1682 (amide I C=O stretching), and 1608 (hydrazone C=N stretching) .科学研究应用

Anticancer Agent

This compound has been synthesized and evaluated as an anticancer agent . Specifically, compound 3b, a derivative of the compound, displayed broad-spectrum antiproliferative activity against all tested cell lines . The greatest growth inhibitions were observed against ovarian cancer, colon cancer, renal cancer, and leukemia cell lines .

Antimicrobial Activity

The compound has also been synthesized and evaluated for its antimicrobial activity . In particular, 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce), a derivative of the compound, showed activity against Klebsiella at low micromolar concentration .

Antifungal Activity

Another derivative, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf), was found to be the most potent antifungal active derivative against C. albicans .

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are bioisosteric with the imidazo[2,1-b]thiazole system of the compound, have been reported to possess antitubercular properties .

Antipsychotic Properties

Imidazo[2,1-b]thiazole derivatives have also been reported to possess antipsychotic properties .

Antiviral Properties

These derivatives have also been reported to possess antiviral properties .

作用机制

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist for the CAR, with an EC50 of 49 nM . It displays more than 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . The compound’s interaction with CAR induces the receptor’s nuclear translocation and the expression of CYP2B6 in hepatocytes in vitro .

Biochemical Pathways

The activation of CAR by the compound leads to the translocation of the receptor into the nucleus. This translocation triggers the expression of the CYP2B6 gene , which encodes an enzyme involved in the metabolism of various xenobiotics and drugs.

未来方向

属性

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJNNRACSJIYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)